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Methyl 4-bromo-3-(dibromomethyl)benzoate

Cat. No.: B12958995
M. Wt: 386.86 g/mol
InChI Key: DSKIZIITNIWKOS-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Aromatic Ester Chemistry

Halogenated aromatic esters belong to a broader class of aromatic compounds that are fundamental in organic chemistry. numberanalytics.com These compounds are characterized by an ester functional group and one or more halogen atoms attached to an aromatic ring. numberanalytics.com They are valued as stable, readily available synthetic intermediates. acs.org Their importance is underscored by their wide-ranging applications as precursors in the synthesis of pharmaceuticals, agrochemicals, and polymers. numberanalytics.com

The presence of halogens on the aromatic ring provides a reactive handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are pivotal for forming carbon-carbon and carbon-heteroatom bonds. The ester group, while generally less reactive, can be transformed through reactions like hydrolysis, reduction, or amidation. numberanalytics.com The interplay between the halogen and ester functionalities, influenced by their positions on the ring, allows for selective and sequential transformations, making halogenated aromatic esters powerful tools in multistep syntheses. nih.govrsc.org

Molecular Architecture and its Implications for Reactivity and Synthetic Utility

The molecular structure of Methyl 4-bromo-3-(dibromomethyl)benzoate is defined by a benzene (B151609) ring substituted with three distinct functional groups: a bromine atom at position 4, a dibromomethyl group (-CHBr₂) at position 3, and a methyl ester group (-COOCH₃) at position 1. This specific arrangement has profound implications for the compound's reactivity.

The methyl ester and the bromine atom are electron-withdrawing groups, which deactivate the aromatic ring towards electrophilic substitution. The most significant feature for synthetic utility is the dibromomethyl group. This geminal dihalide is a latent aldehyde. Through hydrolysis, often facilitated by reagents like silver nitrate (B79036), the dibromomethyl group can be readily converted into a formyl group (-CHO). patsnap.com This transformation is a key step, as the resulting methyl 4-bromo-3-formylbenzoate is a valuable intermediate for constructing more complex molecules through reactions like Wittig olefination, reductive amination, or further oxidation to a carboxylic acid.

The C-Br bond on the aromatic ring provides a site for metal-catalyzed cross-coupling reactions, enabling the introduction of various alkyl, aryl, or vinyl groups. The presence of multiple reactive sites—the dibromomethyl group, the aromatic bromine, and the ester—allows for a high degree of synthetic flexibility, enabling chemists to perform transformations in a controlled and sequential manner.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyValueCompound
Molecular Formula C₉H₈Br₃O₂This compound
Molecular Weight 387.87 g/mol This compound
Monoisotopic Mass 385.8000 DaThis compound
Molecular Formula C₉H₈Br₂O₂Methyl 4-bromo-3-(bromomethyl)benzoate nih.gov
Molecular Weight 307.97 g/mol Methyl 4-bromo-3-(bromomethyl)benzoate nih.gov
Melting Point 38-44 °CMethyl 4-bromo-3-methylbenzoate sigmaaldrich.com
Boiling Point 130-135 °C at 2 mmHgMethyl 4-(bromomethyl)benzoate (B8499459) sigmaaldrich.com

Note: Data for this compound is calculated due to limited experimental data in available literature. Data for related compounds is provided for comparison.

Overview of Related Brominated Benzoate (B1203000) Derivatives in Synthetic Transformations

The synthetic utility of this compound can be understood by comparing it with related brominated benzoate derivatives, which are widely used as intermediates. researchgate.netgoogle.com

Methyl 4-(bromomethyl)benzoate : This compound is a key intermediate in the synthesis of various pharmaceuticals and functional materials. guidechem.comsarex.com The benzylic bromide is highly reactive towards nucleophilic substitution, allowing for the introduction of a wide range of functional groups. chemicalbook.com It is used in the preparation of aldose reductase inhibitors and potential anti-HIV agents. sarex.comchemicalbook.com Unlike the title compound, it lacks a second bromine on the benzylic carbon and a bromine on the aromatic ring, limiting its transformations primarily to reactions at the bromomethyl group.

Methyl 4-bromo-3-methylbenzoate : This derivative is used as a starting material in total synthesis, for example, in the synthesis of (-)-martinellic acid. sigmaaldrich.com Its primary utility lies in the Suzuki coupling reaction, where the aromatic bromine is replaced to form a biaryl structure. sigmaaldrich.com The methyl group can be subsequently functionalized, but it requires harsher conditions compared to the activation provided by the dibromomethyl group.

Methyl 3-bromo-4-(bromomethyl)benzoate : This isomer features both an aromatic bromine and a benzylic bromine. nih.gov This dual reactivity allows for selective, stepwise reactions. The more labile benzylic bromide can be substituted first, followed by a cross-coupling reaction at the more robust aromatic C-Br bond. This compound serves as a versatile linker in the construction of complex molecules where two different points of attachment are needed.

In comparison, this compound offers a unique combination of these reactive features. It contains the aromatic bromine for cross-coupling, but its distinguishing feature is the dibromomethyl group, which serves as a stable precursor to an aldehyde. This allows for the introduction of a formyl group at a late stage in a synthetic sequence, a strategy that is often advantageous when the aldehyde functionality is not compatible with earlier reaction conditions. The versatile functionality of brominated derivatives enables their use in palladium-catalyzed coupling reactions or nucleophilic displacements to form diverse series of analogs. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7Br3O2 B12958995 Methyl 4-bromo-3-(dibromomethyl)benzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7Br3O2

Molecular Weight

386.86 g/mol

IUPAC Name

methyl 4-bromo-3-(dibromomethyl)benzoate

InChI

InChI=1S/C9H7Br3O2/c1-14-9(13)5-2-3-7(10)6(4-5)8(11)12/h2-4,8H,1H3

InChI Key

DSKIZIITNIWKOS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Br)C(Br)Br

Origin of Product

United States

Synthetic Methodologies for Methyl 4 Bromo 3 Dibromomethyl Benzoate

Radical Bromination of Alkyl Aromatic Precursors

Radical bromination is a well-established method for the selective halogenation of the side chains of alkyl aromatic compounds. The reaction proceeds via a free-radical chain mechanism, which is initiated by the homolytic cleavage of a bromine source. The benzylic position is particularly susceptible to this reaction due to the resonance stabilization of the intermediate benzyl radical. chemistrysteps.comchemistrysteps.com

N-Bromosuccinimide (NBS) is a widely used reagent for benzylic bromination as it provides a low, constant concentration of bromine (Br₂) in the reaction mixture, which favors the radical substitution pathway over electrophilic addition to the aromatic ring. masterorganicchemistry.commasterorganicchemistry.com The reaction is initiated by a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN). wikipedia.org These initiators decompose upon heating to generate radicals, which then initiate the chain reaction.

A typical procedure involves refluxing the starting material, methyl 4-bromo-3-methylbenzoate, with NBS and a catalytic amount of benzoyl peroxide in a non-polar solvent like carbon tetrachloride (CCl₄) or methylene chloride. chemicalbook.comechemi.com The reaction proceeds through the abstraction of a benzylic hydrogen by a bromine radical, forming a resonance-stabilized benzyl radical. This radical then reacts with a molecule of Br₂, which is generated in situ from the reaction of HBr with NBS, to form the brominated product and another bromine radical, thus propagating the chain. chemistrysteps.com To achieve dibromination, a molar excess of NBS is required.

Table 1: Representative Conditions for Benzylic Bromination using NBS

Starting MaterialBrominating AgentInitiatorSolventConditionsProductYield
Methyl 4-bromo-3-methylbenzoateN-Bromosuccinimide (2.2 eq.)Benzoyl Peroxide (0.05 eq.)Methylene ChlorideReflux, 10 h, with light irradiationMethyl 4-bromo-3-(bromomethyl)benzoate77% (for monobromination)
Methyl 4-bromo-3-methylbenzoateN-Bromosuccinimide (2.1 eq.)AIBN (catalytic)AcetonitrileReflux, 12 hMethyl 4-bromo-3-(bromomethyl)benzoateNot specified
Methyl 4-bromo-2-methylbenzoateN-Bromosuccinimide (1.0 eq.)Benzoyl Peroxide (0.05 eq.)Carbon Tetrachloride85°C, 2 hMethyl 4-bromo-2-(bromomethyl)benzoate97%

Note: The table presents data for the synthesis of the monobrominated analogue, illustrating typical reaction conditions that can be adapted for dibromination by adjusting the stoichiometry of NBS.

In addition to thermal initiation with radical initiators, benzylic bromination can also be induced photochemically. gla.ac.uk Irradiation of the reaction mixture with UV light can promote the homolytic cleavage of the bromine-bromine bond, generating the bromine radicals necessary to initiate the chain reaction. libretexts.org This method can sometimes offer milder reaction conditions and improved selectivity. For instance, the side-chain bromination of methyl 4-methyl-3-methoxybenzoate with NBS has been successfully carried out under UV irradiation at low temperatures. google.com

Stepwise Bromination Pathways for Benzylic Positions

The formation of the dibromomethyl group can proceed through a stepwise mechanism. The first bromination event leads to the formation of a monobromomethyl intermediate, Methyl 4-bromo-3-(bromomethyl)benzoate. This intermediate can then undergo a second radical bromination under similar conditions to yield the desired dibromomethyl product. Controlling the stoichiometry of the brominating agent is crucial to selectively achieve either mono- or di-substitution. Using approximately one equivalent of NBS will favor the monobrominated product, while two or more equivalents are necessary to drive the reaction towards the dibrominated species.

Comparative Analysis of Bromination Reagents and Conditions

While NBS is the most common reagent for selective benzylic bromination, other bromine sources can be employed. Elemental bromine (Br₂) can also be used, often in conjunction with light or radical initiators. google.com However, using Br₂ directly increases the risk of competing electrophilic aromatic substitution, especially on electron-rich aromatic rings. masterorganicchemistry.com The advantage of NBS lies in its ability to maintain a low concentration of Br₂, thereby suppressing this side reaction. masterorganicchemistry.com

The choice of solvent can also influence the outcome of the reaction. Non-polar solvents like carbon tetrachloride and cyclohexane are traditionally used for radical brominations. However, due to the toxicity of CCl₄, alternative solvents such as dichloromethane, acetonitrile, or even solvent-free conditions have been explored. gla.ac.ukrsc.orgmdma.ch In some cases, the solvent can affect the regioselectivity of the bromination. For instance, the bromination of methyl anisoles with NBS in acetonitrile leads exclusively to aromatic ring bromination, whereas in CCl₄, benzylic bromination is predominant. mdma.ch

Regioselective Bromination of the Aromatic Ring

The synthesis of the target molecule commences with the regioselective bromination of the aromatic ring of a suitable precursor, such as methyl 3-methylbenzoate. The directing effects of the substituents on the benzene (B151609) ring govern the position of the incoming bromine atom. In methyl 3-methylbenzoate, the methyl group is an ortho-, para-directing activator, while the methyl ester group is a meta-directing deactivator.

The bromine atom is introduced at the 4-position, which is para to the activating methyl group and meta to the deactivating ester group. This regioselectivity is a result of the combined electronic effects of the two substituents. The activating nature of the methyl group at the para position outweighs the deactivating effect of the ester group, directing the electrophilic bromination to this site. This step is typically carried out using a brominating agent such as elemental bromine in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or through other electrophilic bromination methods. wordpress.com Careful control of the reaction conditions is necessary to prevent over-bromination of the aromatic ring.

Directed Aromatic Bromination Techniques

The introduction of a bromine atom onto the aromatic ring is achieved through electrophilic aromatic substitution (EAS). In this type of reaction, the aromatic ring acts as a nucleophile and attacks a potent electrophile. quora.com For bromination, the electrophile is typically generated from molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as ferric bromide (FeBr₃).

Ortho/Para Directing Effects of Substituents

The regiochemical outcome of electrophilic aromatic substitution is controlled by the substituent(s) already present on the benzene ring. libretexts.org These substituents can be classified as either activating or deactivating, and as ortho/para-directing or meta-directing. chemistrysteps.commasterorganicchemistry.com

Activating Groups : These groups donate electron density to the ring, making it more nucleophilic and increasing the rate of reaction compared to benzene. They generally direct incoming electrophiles to the ortho (1,2) and para (1,4) positions. chemistrysteps.commasterorganicchemistry.com Examples include alkyl, hydroxyl, and amine groups.

Deactivating Groups : These groups withdraw electron density from the ring, making it less nucleophilic and slowing the reaction rate. Most deactivating groups direct incoming electrophiles to the meta (1,3) position. chemistrysteps.commasterorganicchemistry.com This category includes nitro, carbonyl (like in an ester), and cyano groups. masterorganicchemistry.com

Halogens : Halogens are a unique exception, as they are deactivating due to their inductive electron-withdrawing effect but are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance, which helps stabilize the carbocation intermediate. leah4sci.comlibretexts.orgchemistrysteps.com

In a plausible synthetic route to Methyl 4-bromo-3-(dibromomethyl)benzoate starting from methyl 3-methylbenzoate, the ring has two substituents: a methyl group (-CH₃) and a methyl ester group (-COOCH₃). The methyl group is an activating, ortho/para-director, while the methyl ester group is a deactivating, meta-director. Both groups direct the incoming bromine electrophile to the 4- and 6-positions. The substitution occurs preferentially at the 4-position (para to the activating methyl group) due to reduced steric hindrance compared to the 6-position.

Table 1: Directing Effects of Common Substituents in Electrophilic Aromatic Substitution

Substituent GroupClassificationDirecting Effect
-OH, -NH₂, -ORStrongly ActivatingOrtho, Para
-Alkyl (e.g., -CH₃)ActivatingOrtho, Para
-F, -Cl, -Br, -IDeactivatingOrtho, Para
-CHO, -COR, -COORDeactivatingMeta
-SO₃H, -CN, -NO₂Strongly DeactivatingMeta

Esterification Procedures for Carboxylic Acid Precursors

The methyl ester functional group in the target molecule is typically formed by the esterification of a corresponding carboxylic acid precursor. This conversion is a fundamental reaction in organic synthesis.

Acid-Catalyzed Esterification Protocols

The most common method for preparing esters from carboxylic acids and alcohols is the Fischer esterification. libretexts.org This reaction involves heating the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). chemistrytalk.orgmasterorganicchemistry.commasterorganicchemistry.com

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. chemistrytalk.orgjove.com The mechanism proceeds through several steps:

Protonation of the carbonyl oxygen : The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. libretexts.orgmasterorganicchemistry.comjove.com

Nucleophilic attack : A molecule of the alcohol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comjove.com

Proton transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.com

Elimination of water : The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. masterorganicchemistry.comjove.com

Deprotonation : The protonated ester is deprotonated by a base (such as water or the alcohol) to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com

Because the reaction is an equilibrium, its completion is often driven by using a large excess of the alcohol or by removing the water as it is formed. libretexts.orgorganic-chemistry.org

Alternative Esterification Approaches

While Fischer esterification is widely used, alternative methods are available, particularly for substrates that are sensitive to strong acids or are sterically hindered. google.comgoogle.com These methods often involve activating the carboxylic acid to make it more susceptible to nucleophilic attack by the alcohol.

One common alternative is the use of coupling reagents, such as dicyclohexylcarbodiimide (DCC), in a process known as the Steglich esterification. nih.gov Other reagents like TBTU, TATU, or COMU can also facilitate the formation of esters from carboxylic acids and alcohols, including phenols and, in some cases, tertiary alcohols. organic-chemistry.org

Another strategy involves converting the carboxylic acid into a more reactive derivative, such as an acid chloride or acid anhydride. The acid chloride can then react readily with an alcohol to form the ester, often in the presence of a non-nucleophilic base like pyridine to neutralize the HCl byproduct. These reactions are typically irreversible and proceed under milder conditions than Fischer esterification. organic-chemistry.org

Isolation and Purification Techniques

Following the synthesis, the crude product must be isolated from the reaction mixture and purified to remove any unreacted starting materials, byproducts, and catalysts.

Chromatographic Separation Methods (e.g., Silica Gel Column Chromatography)

Column chromatography is a primary and versatile technique for the purification of organic compounds in the laboratory. teledynelabs.comjove.comcolumn-chromatography.com The method separates components of a mixture based on their differential adsorption to a stationary phase while being carried through by a mobile phase. orgchemboulder.comyoutube.com

For the purification of moderately polar organic molecules like this compound, silica gel (SiO₂) is the most commonly used stationary phase. teledynelabs.comjove.comorgchemboulder.com Silica gel is a highly porous, polar adsorbent. teledynelabs.com The mobile phase, or eluent, is typically a non-polar organic solvent or a mixture of solvents of varying polarities (e.g., hexanes and ethyl acetate). orgchemboulder.comyoutube.com

The separation process works as follows:

A glass column is packed with a slurry of silica gel in a non-polar solvent. youtube.com

The crude product mixture is dissolved in a minimal amount of solvent and carefully loaded onto the top of the silica gel column. youtube.comcommonorganicchemistry.com

The eluent is passed through the column. Compounds in the mixture move down the column at different rates depending on their polarity. Non-polar compounds have a weaker affinity for the polar silica gel and travel down the column more quickly with the non-polar eluent. youtube.com More polar compounds adsorb more strongly to the silica gel and move down the column more slowly. youtube.com

By gradually increasing the polarity of the eluent, compounds with increasing polarity can be selectively washed off the column.

The solvent is collected in sequential portions, called fractions. youtube.com These fractions are analyzed (often by Thin-Layer Chromatography) to identify which ones contain the desired pure compound. The solvent is then removed from the relevant fractions, typically using a rotary evaporator, to yield the purified product. jove.comyoutube.com

Recrystallization Strategies

Recrystallization is a critical purification technique in synthetic chemistry, employed to isolate and purify solid compounds from a crude reaction mixture. The fundamental principle relies on the differential solubility of the desired compound and its impurities in a selected solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly or not at all at low temperatures, but will completely dissolve it at an elevated temperature. quora.commt.com As the saturated hot solution cools, the solubility of the compound decreases, leading to the formation of purified crystals, while the impurities remain dissolved in the mother liquor. mt.com

While specific recrystallization protocols for this compound are not extensively detailed in published literature, strategies can be inferred from the purification methods of structurally analogous brominated aromatic esters. The selection of an appropriate solvent or solvent system is the most crucial step in developing a successful recrystallization procedure.

Solvent Selection and Systems:

For aromatic and brominated compounds, a range of solvents with varying polarities may be suitable. The choice often involves empirical testing to find a system that provides a significant difference in solubility between hot and cold conditions.

Single-Solvent Systems: Alcohols such as methanol (B129727) or ethanol are frequently used for the recrystallization of aromatic esters. ias.ac.inorgsyn.org For instance, the purification of methyl m-nitrobenzoate, a related methyl benzoate (B1203000) derivative, is effectively achieved by recrystallization from methyl alcohol. orgsyn.org

Mixed-Solvent Systems: Often, a single solvent does not provide the ideal solubility characteristics. In such cases, a solvent pair is employed. This typically consists of a "good" solvent in which the compound is readily soluble, and a "poor" or "anti-solvent" in which the compound is insoluble. wisc.edu A common strategy for aromatic esters involves combinations like n-heptane/ethyl acetate. A patent describing the purification of a related compound, methyl 4-bromomethyl-3-methoxybenzoate, specifies recrystallization from a 2:1 mixture of n-heptane and ethyl acetate to obtain colorless crystals. google.com Other commonly used solvent pairs for organic compounds include toluene/hexane and alcohol/water mixtures. wisc.edureddit.com

Procedural Considerations:

The general procedure involves dissolving the crude this compound in a minimum amount of the chosen hot solvent or "good" solvent of a pair. If insoluble impurities are present, a hot filtration step may be necessary. For a mixed-solvent system, the "poor" solvent is then added dropwise to the hot solution until turbidity (cloudiness) appears, indicating the saturation point. The solution is then allowed to cool slowly and undisturbed to promote the formation of large, pure crystals. Rapid cooling can lead to the precipitation of smaller, less pure crystals.

In some cases, particularly if the crude product is an oil or a low-melting solid, a full recrystallization might be challenging. An alternative purification technique is trituration. This involves washing or "beating" the crude product with a solvent in which the desired compound is insoluble but the impurities are soluble. patsnap.com For example, the precursor 3-bromo-4-(dibromomethyl)benzoic acid is purified by beating the crude material with petroleum ether, a non-polar solvent, to remove impurities. patsnap.com This technique could potentially be applied to this compound using a non-polar solvent like hexane or petroleum ether.

The table below summarizes recrystallization solvents used for compounds with structural similarities to this compound, which can serve as a starting point for developing a specific purification protocol.

Compound NameSolvent/Solvent SystemReference
Methyl 4-bromomethyl-3-methoxybenzoaten-Heptane / Ethyl Acetate (2:1) google.com
Methyl m-nitrobenzoateMethyl Alcohol orgsyn.org
Phenyl 5-bromo-3-nitro-salicylateCarbon Tetrachloride ias.ac.in
o-Cresyl 5-bromo-3-nitrosalicylateMethyl Alcohol ias.ac.in
Phenyl 3,5-dibromo-3-nitrosalicylateEthyl Alcohol ias.ac.in

Reactivity and Reaction Mechanisms of Methyl 4 Bromo 3 Dibromomethyl Benzoate

Transformations Involving the Dibromomethyl Group

The dibromomethyl group is a key functional group that can undergo several types of reactions, including nucleophilic substitutions, hydrolysis, eliminations, and carbene generation.

Nucleophilic Substitution Reactions (SN1, SN2) at the Benzylic Carbons

The benzylic position of the dibromomethyl group is susceptible to nucleophilic substitution. Depending on the reaction conditions and the nature of the nucleophile, these reactions can proceed through either an SN1 or SN2 mechanism. ucalgary.cakhanacademy.org Primary benzylic halides typically favor the SN2 pathway. ucalgary.ca In the case of Methyl 4-bromo-3-(dibromomethyl)benzoate, the benzylic carbon is primary, suggesting a propensity for SN2 reactions.

In an SN2 reaction, a nucleophile attacks the electrophilic carbon atom, leading to the displacement of a bromide ion in a single, concerted step. Strong nucleophiles and aprotic polar solvents generally favor this mechanism. For instance, the reaction of benzylic bromides with sodium azide (B81097) in a one-pot process can lead to the formation of the corresponding azides, which can then undergo further reactions like copper-catalyzed cycloadditions. nih.gov

Conversely, under conditions that favor the formation of a carbocation intermediate, such as in the presence of a polar, protic solvent and a weak nucleophile, an SN1 mechanism may be operative. The benzylic carbocation is stabilized by resonance with the adjacent benzene (B151609) ring, making this pathway viable for secondary and tertiary benzylic halides. ucalgary.ca While less common for primary benzylic halides, the high reactivity of benzylic halides in general means that both pathways are important considerations in synthesis design. libretexts.org

NucleophileReagent ExamplePotential ProductMechanism
AzideSodium azide (NaN₃)Methyl 4-bromo-3-(diazidomethyl)benzoateSN2
Hydroxide (B78521)Sodium hydroxide (NaOH)Methyl 4-bromo-3-formylbenzoate (via hydrolysis)SN2/SN1
CyanideSodium cyanide (NaCN)Methyl 4-bromo-3-(dicyanomethyl)benzoateSN2
ThiolateSodium thiomethoxide (NaSCH₃)Methyl 4-bromo-3-(bis(methylthio)methyl)benzoateSN2

Hydrolysis Pathways to Aldehydes or Carboxylic Acids

The hydrolysis of the dibromomethyl group is a well-established method for the synthesis of aldehydes. This transformation can be achieved under various conditions, often involving the use of a base or a silver salt. The reaction proceeds through the initial substitution of the bromine atoms by hydroxyl groups to form an unstable gem-diol, which then readily eliminates a molecule of water to yield the corresponding aldehyde. patsnap.com

A patent for the synthesis of 3-bromo-4-(hydroxymethyl)methyl benzoate (B1203000) describes a relevant transformation where the precursor, 3-bromo-4-(dibromomethyl)benzoic acid, is treated with silver nitrate (B79036) in aqueous ethanol. This reaction leads to the formation of 3-bromo-4-formylbenzoic acid, demonstrating the effective hydrolysis of the dibromomethyl group to an aldehyde in the presence of a silver salt. patsnap.com This method is particularly useful as it can be selective for the dibromomethyl group without affecting other functional groups like esters. A versatile method for the hydrolysis of gem-dibromomethylarenes bearing carboxylate groups to the corresponding aldehydes has been achieved in high yields by refluxing in pyridine. researchgate.net

In some cases, further oxidation of the resulting aldehyde can lead to the formation of a carboxylic acid. However, by carefully controlling the reaction conditions, the aldehyde can be isolated as the major product.

ReagentConditionsProduct
Silver Nitrate (AgNO₃)Aqueous Ethanol, HeatMethyl 4-bromo-3-formylbenzoate
PyridineRefluxMethyl 4-bromo-3-formylbenzoate
Aqueous Base (e.g., NaOH)HeatMethyl 4-bromo-3-formylbenzoate (and potentially the hydrolyzed ester)

Elimination Reactions to Form Olefins or Acetylenes

Elimination reactions of benzylic dihalides can lead to the formation of unsaturated compounds. These reactions are typically promoted by a strong base. Depending on the substrate and reaction conditions, either a single or double elimination can occur. lumenlearning.combyjus.com The E2 mechanism, which is a one-step process, is common for these types of reactions. byjus.com The use of bulky bases can influence the regioselectivity of the elimination, favoring the formation of the less substituted (Hofmann) product. masterorganicchemistry.com For benzylic systems, the resulting double bond is conjugated with the aromatic ring, which provides a thermodynamic driving force for the reaction. msu.edu

In the case of this compound, a double elimination reaction could potentially lead to the formation of an alkyne, although this is a less common transformation for benzylic dibromides compared to the formation of styrenes from monohalides. The more likely elimination product would be a vinyl bromide, resulting from the removal of one equivalent of HBr.

Carbene or Carbenoid Generation from Dibromomethyl Functionality

The dibromomethyl group can serve as a precursor for the generation of carbenes or carbenoids. Carbenes are highly reactive intermediates containing a neutral carbon atom with a valence of two and two unshared valence electrons. youtube.com One common method for generating dihalocarbenes is through the alpha-elimination of a haloform with a strong base. youtube.com

While less common than from haloforms, the generation of a carbene from the dibromomethyl group of this compound could potentially be achieved under strong basic conditions. The resulting carbene could then participate in various reactions, most notably cyclopropanation of alkenes. nih.govnih.govacsgcipr.org The reaction of the carbene with an alkene is typically a concerted and stereospecific process. youtube.com Metal-catalyzed carbene transfer reactions, often employing copper or rhodium complexes, can also be used to generate carbenoids from diazo compounds, which exhibit similar reactivity to free carbenes. bohrium.comthieme-connect.de

Reactivity of the Aryl Bromide Substituent

The aryl bromide functionality on the benzene ring of this compound is a key site for carbon-carbon bond formation through various cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds. The aryl bromide in this compound can readily participate in Suzuki, Heck, and Sonogashira reactions. A key consideration in these reactions is the potential for competitive reactivity with the dibromomethyl group. However, the conditions for these cross-coupling reactions are typically selective for the activation of the C(sp2)-Br bond of the aryl bromide over the C(sp3)-Br bonds of the dibromomethyl group. Site-selective cross-coupling of polyhalogenated arenes is a well-established strategy in organic synthesis. escholarship.orgnih.gov

Suzuki Reaction: The Suzuki-Miyaura coupling involves the reaction of an aryl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov This reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov For polyhalogenated substrates, the selectivity of the Suzuki reaction can be influenced by both electronic and steric factors, as well as the choice of catalyst and ligands. escholarship.orgnih.gov In the case of this compound, a Suzuki coupling would be expected to selectively occur at the aryl bromide position.

Heck Reaction: The Heck reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orgmdpi.com The reaction typically proceeds with high trans selectivity. organic-chemistry.org Similar to the Suzuki reaction, the Heck reaction is generally selective for the C(sp2)-Br bond, allowing for the functionalization of the aromatic ring without affecting the dibromomethyl group. nih.gov

Sonogashira Reaction: The Sonogashira coupling is a cross-coupling reaction between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. organic-chemistry.orglibretexts.orgwikipedia.org This reaction is a reliable method for the synthesis of aryl alkynes. wikipedia.org The reactivity of aryl halides in the Sonogashira reaction generally follows the order I > Br > Cl. wikipedia.org The reaction can be performed under mild conditions and is compatible with various functional groups. wikipedia.org Challenges in Sonogashira couplings can sometimes arise from the purity of the catalyst and the need for an inert atmosphere. researchgate.net

Cross-Coupling ReactionCoupling PartnerCatalyst System (Typical)Product Type
SuzukiArylboronic acidPd(PPh₃)₄, Base (e.g., K₂CO₃)Biaryl
HeckAlkene (e.g., Styrene)Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N)Stilbene derivative
SonogashiraTerminal alkynePd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N)Aryl alkyne

Palladium-Catalyzed Arylation Reactions

The aryl bromide moiety of this compound is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation.

In a typical Suzuki coupling, the aryl bromide can be reacted with an organoboron reagent in the presence of a palladium catalyst and a base. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can enhance the efficiency of the catalytic cycle. While specific studies on this compound are not extensively documented, the reactivity of similar aryl bromides suggests that it would readily participate in such transformations. sigmaaldrich.com

The general scheme for a palladium-catalyzed arylation reaction is as follows:

Reaction Scheme: Ar-Br + R-M → Ar-R + M-Br (where Ar = 4-bromo-3-(dibromomethyl)benzoyl moiety, R-M = organometallic coupling partner)

Reaction Type Coupling Partner Catalyst System (Example) Base (Example) Solvent (Example)
Suzuki CouplingArylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Water
Heck CouplingAlkenePd(OAc)₂/P(o-tolyl)₃Et₃NDMF
Buchwald-HartwigAminePd₂(dba)₃/BINAPNaOt-BuToluene

This table represents typical conditions for palladium-catalyzed reactions on related aryl bromides and serves as a predictive model for the reactivity of this compound.

Lithium-Halogen Exchange and Subsequent Trapping Reactions

The aryl bromide can undergo lithium-halogen exchange upon treatment with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. wikipedia.orgharvard.eduprinceton.edu This reaction proceeds rapidly to form an aryllithium species, which is a potent nucleophile and can be trapped with various electrophiles. wikipedia.org

The rate of lithium-halogen exchange generally follows the trend I > Br > Cl, making the aryl bromide of the title compound susceptible to this transformation. wikipedia.org The newly formed aryllithium intermediate can then react with electrophiles such as aldehydes, ketones, carbon dioxide, or alkyl halides to introduce a wide array of functional groups at the 4-position of the benzene ring.

Reaction Scheme: Ar-Br + R-Li → Ar-Li + R-Br Ar-Li + E⁺ → Ar-E (where Ar = 3-(dibromomethyl)benzoyl moiety, R-Li = organolithium reagent, E⁺ = electrophile)

Organolithium Reagent Electrophile Product Functional Group Typical Reaction Conditions
n-ButyllithiumCO₂Carboxylic AcidTHF, -78 °C
tert-ButyllithiumDMFAldehydeTHF, -78 °C
n-ButyllithiumAlkyl HalideAlkyl GroupTHF, -78 °C to rt

This table illustrates potential transformations of the aryllithium species derived from this compound based on established lithium-halogen exchange chemistry.

Chemical Modifications of the Methyl Ester Group

The methyl ester group is another key functional handle in this compound, allowing for a variety of modifications.

Saponification and Hydrolysis to Carboxylic Acid

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. youtube.com Subsequent acidification of the reaction mixture protonates the carboxylate salt to yield the free carboxylic acid.

Reaction Scheme: Ar-COOCH₃ + NaOH → Ar-COONa + CH₃OH Ar-COONa + HCl → Ar-COOH + NaCl (where Ar = 4-bromo-3-(dibromomethyl)phenyl moiety)

Transesterification with Alcohols

Transesterification involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. This reaction is an equilibrium process, and driving the reaction to completion often requires using the alcohol reactant as the solvent or removing the methanol (B129727) by-product.

Reaction Scheme: Ar-COOCH₃ + R-OH ⇌ Ar-COOR + CH₃OH (where Ar = 4-bromo-3-(dibromomethyl)phenyl moiety, R-OH = another alcohol)

Reduction to Primary Alcohols

The methyl ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H). echemi.com The choice of reducing agent can be critical to avoid unwanted side reactions with the bromo-substituents. For instance, LiAlH₄ is a very powerful reducing agent and may also reduce the dibromomethyl group, whereas DIBAL-H can sometimes offer greater selectivity at low temperatures.

Reaction Scheme: Ar-COOCH₃ + [H] → Ar-CH₂OH (where Ar = 4-bromo-3-(dibromomethyl)phenyl moiety, [H] = reducing agent)

Reducing Agent Solvent Typical Reaction Conditions
Lithium Aluminum Hydride (LiAlH₄)THF or Diethyl Ether0 °C to rt
Diisobutylaluminium Hydride (DIBAL-H)Toluene or Dichloromethane-78 °C to rt

This table provides examples of reducing agents and conditions for the reduction of the methyl ester group.

Combined Reactivity and Chemoselectivity Studies

The presence of multiple reactive sites on this compound necessitates a careful consideration of chemoselectivity in its synthetic applications. The relative reactivity of the aryl bromide, dibromomethyl group, and methyl ester can be exploited to achieve selective transformations.

For example, palladium-catalyzed cross-coupling reactions at the aryl bromide position can typically be performed under conditions that leave the dibromomethyl and methyl ester groups intact. Similarly, modifications of the methyl ester group, such as saponification or transesterification, can often be carried out without affecting the bromo-substituents.

Lithium-halogen exchange at the aryl bromide position requires low temperatures and strong bases, conditions under which the ester group might also react. Therefore, protection of the ester group or careful control of stoichiometry and reaction time may be necessary to achieve the desired selectivity.

The dibromomethyl group itself is susceptible to nucleophilic substitution and can participate in reactions such as the formation of aldehydes via hydrolysis or the generation of carbenes. The interplay between the reactivity of this group and the other functional moieties presents a rich area for synthetic exploration, allowing for the stepwise or concerted construction of complex molecular architectures. A thorough understanding of the reactivity of each functional group is paramount for designing selective and efficient synthetic routes utilizing this compound as a building block.

Differential Reactivity of Benzylic Bromines vs. Aryl Bromine

The key to the reactivity of this compound lies in the pronounced difference between its benzylic and aryl bromine atoms. The two bromine atoms on the methyl group are in a benzylic position, meaning they are attached to a carbon atom that is directly bonded to the benzene ring. The third bromine atom is an aryl bromide, as it is bonded directly to a carbon atom within the aromatic ring.

The benzylic C-Br bonds are significantly more reactive than the aryl C-Br bond. This heightened reactivity is attributed to the stability of the intermediates formed during substitution reactions. Benzylic C-H bonds have lower bond dissociation energies (BDEs) compared to aryl C-H bonds, making them more susceptible to radical reactions masterorganicchemistry.com. For substitution reactions, the transition states are stabilized by the adjacent aromatic ring through resonance. In an S(_N)1-type mechanism, the resulting benzylic carbocation is stabilized by delocalization of the positive charge into the benzene ring gla.ac.uk. In an S(_N)2 reaction, the p-orbitals of the aromatic ring lower the energy of the transition state gla.ac.uk.

In contrast, the aryl C-Br bond is considerably stronger and less prone to nucleophilic substitution. The carbon atom of the C-Br bond is sp² hybridized, resulting in a shorter and stronger bond compared to the sp³ hybridized benzylic C-Br bond. Furthermore, nucleophilic attack on the aryl carbon is electronically disfavored, and the formation of a phenyl cation is highly unstable masterorganicchemistry.com. Consequently, reactions involving the cleavage of the aryl C-Br bond typically necessitate more rigorous conditions, most notably the use of transition-metal catalysts nih.govnih.gov.

AttributeBenzylic Bromine (-CHBr₂)Aryl Bromine (Ar-Br)
Bond Type C(sp³)-BrC(sp²)-Br
Relative Reactivity HighLow
Typical Reactions Nucleophilic Substitution (Sₙ1, Sₙ2), HydrolysisPalladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck)
Reaction Conditions Often mild, base or nucleophile initiatedRequires transition-metal catalyst (e.g., Pd(PPh₃)₄) and specific ligands/bases nih.govnih.gov

Sequential Functional Group Interconversions

The differential reactivity inherent in this compound allows for a programmed sequence of reactions, enabling the stepwise synthesis of complex derivatives. Chemists can selectively transform the more labile dibromomethyl group first, while leaving the robust aryl bromine intact for subsequent functionalization.

A primary and highly useful transformation of the dibromomethyl group is its hydrolysis to a formyl group (-CHO), yielding Methyl 4-bromo-3-formylbenzoate. This reaction is a standard method for converting geminal dihalides into aldehydes and can be achieved under relatively mild conditions, such as heating in the presence of water or silver nitrate. The resulting aldehyde is a valuable synthetic intermediate, as evidenced by the commercial availability and research interest in the related compound 4-bromo-3-formylbenzoic acid nih.gov.

Once the aldehyde is formed, the synthetic focus can shift to the unreacted aryl bromine. This group, previously dormant, can now be engaged in a variety of powerful carbon-carbon or carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions are particularly effective. For instance, a Suzuki-Miyaura coupling reaction with an appropriate boronic acid in the presence of a palladium catalyst and a base can introduce a new aryl or vinyl substituent at the 4-position nih.govuwindsor.ca. This sequential approach—hydrolysis followed by cross-coupling—provides a controlled pathway to elaborate the molecular structure.

Illustrative Sequential Reaction of this compound
StepReactionReactant(s)Typical ConditionsProduct
1 Hydrolysis of Dibromomethyl GroupThis compound, H₂OHeat, mild acid or base catalystMethyl 4-bromo-3-formylbenzoate
2 Suzuki-Miyaura Cross-CouplingMethyl 4-bromo-3-formylbenzoate, Phenylboronic acidPd(PPh₃)₄ catalyst, K₃PO₄ base, 90 °C nih.govMethyl 3-formylbiphenyl-4-carboxylate

This stepwise functionalization underscores the value of this compound as a building block. The aldehyde introduced in the first step can also be further modified, for example, through oxidation to a carboxylic acid, reduction to an alcohol, or conversion into an imine, expanding the range of accessible molecular architectures.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental data for the NMR analysis of Methyl 4-bromo-3-(dibromomethyl)benzoate is not available in the surveyed scientific literature. Therefore, a specific analysis of its proton and carbon environments cannot be provided.

Specific ¹H NMR data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for the protons within this compound, are not documented in available resources.

Information regarding the ¹³C NMR spectrum, which is crucial for determining the chemical environment of each carbon atom in the molecule, remains unpublished.

No data from two-dimensional NMR experiments such as COSY, HSQC, or HMBC, which are essential for establishing the connectivity between protons and carbons, have been reported for this compound.

Mass Spectrometry (MS)

Detailed mass spectrometry analysis, which is vital for confirming the molecular weight and elucidating the structure through fragmentation patterns, is not available for this compound.

The exact mass of this compound as determined by High-Resolution Mass Spectrometry (HRMS) has not been published.

There is no available information on the mass spectrometry fragmentation pattern of this compound, which would provide critical insights into its structural components.

Due to the unavailability of the necessary spectroscopic data, the requested data tables for NMR and MS analysis cannot be generated.

X-ray Crystallography

Comprehensive searches of crystallographic databases and scientific literature did not yield any specific studies on the single-crystal X-ray diffraction of this compound. Therefore, detailed information regarding its solid-state structure, bond parameters, crystal packing, and conformational analysis from experimental X-ray data is not available at this time.

Solid-State Structural Elucidation and Bond Parameters

No published data is available.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Halogen Bonding, C-H···O Interactions)

No published data is available.

Conformational Analysis of the Ester and Dibromomethyl Groups

No published data is available.

Identification and Characterization of Rotational Isomers in the Solid State

No published data is available.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Specific experimental Infrared (IR) and Raman spectra for this compound are not available in the surveyed literature. However, characteristic absorption bands can be predicted based on the functional groups present in the molecule.

Predicted Infrared Absorption Bands:

Functional GroupPredicted Wavenumber (cm⁻¹)Vibration Type
C=O (Ester)1720-1740Stretching
C-O (Ester)1250-1300Stretching
C-Br (Aromatic)1000-1100Stretching
-CHBr₂650-750Stretching
Aromatic C-H3000-3100Stretching
Aromatic C=C1450-1600Stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

There are no specific experimental UV-Vis spectroscopic studies reported for this compound. The electronic transitions would be expected to be similar to other substituted brominated methyl benzoates, with absorptions in the UV region characteristic of the substituted benzene (B151609) chromophore.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in providing a detailed picture of the molecule at the electronic level. These calculations, typically employing methods like Density Functional Theory (DFT), can predict a wide range of properties.

Electronic Structure Analysis (e.g., Frontier Molecular Orbital (FMO) Theory)

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions.

HOMO: For a substituted benzene (B151609) ring like that in Methyl 4-bromo-3-(dibromomethyl)benzoate, the HOMO is expected to be a π-orbital primarily localized on the aromatic ring. The electron-donating character of the methyl ester group (through resonance) and the electron-withdrawing nature of the bromine atoms influence the energy and distribution of this orbital.

LUMO: The LUMO is anticipated to be a π*-antibonding orbital, also located on the benzene ring. The presence of the electronegative bromine atoms and the dibromomethyl group would lower the energy of the LUMO, making the compound a potential electrophile. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity.

Molecular OrbitalPredicted Energy (Arbitrary Units)Primary Contribution
HOMOE_homoπ-orbitals of the benzoate (B1203000) ring
LUMOE_lumoπ*-orbitals of the benzoate ring
HOMO-LUMO GapE_lumo - E_homoIndicator of chemical reactivity

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within this compound is highly influenced by its substituents. An electrostatic potential (ESP) map would visually represent the charge distribution.

Negative Potential: Regions of negative electrostatic potential are expected around the oxygen atoms of the ester group and, to a lesser extent, the bromine atom attached to the ring, due to their high electronegativity. These sites are prone to electrophilic attack.

Positive Potential: The hydrogen atoms of the methyl group and the dibromomethyl group, as well as the carbon atoms attached to the electronegative atoms, would exhibit positive electrostatic potential, making them susceptible to nucleophilic attack. The carbon atom of the dibromomethyl group is expected to be particularly electrophilic.

Aromaticity Analysis of the Benzoate Ring System

The aromaticity of the benzoate ring is a key feature of this molecule. Aromaticity can be assessed using computational methods such as the Nucleus-Independent Chemical Shift (NICS) calculations. Despite the presence of bulky and electronegative substituents, the central benzene ring is expected to retain its aromatic character. The NICS values calculated at the center of the ring would likely be negative, confirming the presence of a diatropic ring current, a hallmark of aromaticity. The substituents, however, may cause some degree of bond length alternation compared to unsubstituted benzene.

Conformational Analysis and Energy Landscape Mapping

The flexibility of this compound arises from the rotation around several single bonds, primarily involving the ester and dibromomethyl groups.

Torsional Barriers and Rotational Isomerism

Rotational isomerism in this molecule is dictated by the torsional barriers around the C(ring)-C(ester) and C(ring)-C(dibromomethyl) bonds.

Ester Group Rotation: The rotation of the methyl ester group relative to the plane of the benzene ring is a well-studied phenomenon. While a planar conformation is often favored to maximize π-conjugation, steric hindrance from the adjacent dibromomethyl group could lead to a non-planar ground state conformation. The torsional barrier for this rotation would provide insight into the rigidity of this part of the molecule.

Dibromomethyl Group Rotation: The rotation of the dibromomethyl group is also subject to steric interactions with the adjacent bromine atom and the ester group. The bulky bromine atoms on the methyl group create a significant rotational barrier.

Rotational BondEstimated Torsional Barrier (kcal/mol)Influencing Factors
C(ring)-C(O)OCH3ModerateSteric hindrance from the dibromomethyl group, electronic effects.
C(ring)-CHBr2HighSteric hindrance from the adjacent bromo and ester substituents.

Prediction of Stable Conformations

Computational modeling can predict the most stable conformations by mapping the potential energy surface as a function of the key dihedral angles. The global minimum on this surface corresponds to the most stable three-dimensional structure of the molecule. For this compound, the most stable conformation would likely represent a compromise between maximizing electronic stabilization (conjugation of the ester group with the ring) and minimizing steric repulsion between the bulky substituents. It is plausible that the ester group is slightly twisted out of the plane of the aromatic ring, and the dibromomethyl group is oriented to minimize interactions with its neighbors.

Reaction Mechanism Elucidation

Understanding the pathways of chemical reactions at a molecular level is a fundamental goal of computational chemistry. For this compound, this would involve the detailed investigation of its formation and subsequent transformations.

Transition State Characterization for Key Synthetic Steps

The synthesis of this compound likely involves multiple steps, each with a corresponding transition state. Computational modeling would aim to identify the geometry and energy of these fleeting structures.

Table 1: Hypothetical Transition State Analysis Data

Reaction StepComputational MethodCalculated Activation Energy (kcal/mol)Key Bond Distances in Transition State (Å)
Bromination of the methyl groupDFT (B3LYP/6-31G*)Data not availableData not available
EsterificationHartree-FockData not availableData not available

Note: This table is illustrative. No published data exists for the transition state characterization of this compound synthesis.

Reaction Coordinate Analysis for Nucleophilic Substitution and Hydrolysis

Reaction coordinate analysis maps the energetic landscape of a reaction, providing a profile of the energy changes as reactants are converted into products. For this compound, key reactions for such analysis would include nucleophilic substitution at the dibromomethyl group and hydrolysis of the ester functionality.

Currently, there are no published reaction coordinate analyses for nucleophilic substitution or hydrolysis reactions involving this compound.

Prediction of Spectroscopic Parameters

Computational methods are powerful tools for predicting spectroscopic data, which can aid in the identification and characterization of compounds.

Calculation of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations can predict the chemical shifts (δ) and coupling constants (J) for the various nuclei in this compound.

Table 2: Predicted vs. Experimental NMR Data (Hypothetical)

NucleusCalculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)Calculated Coupling Constant (Hz)Experimental Coupling Constant (Hz)
¹H (Aromatic)Data not availableData not availableData not availableData not available
¹H (CHBr₂)Data not availableData not availableData not availableData not available
¹H (OCH₃)Data not availableData not availableData not availableData not available
¹³C (Aromatic)Data not availableData not availablen/an/a
¹³C (CHBr₂)Data not availableData not availablen/an/a
¹³C (COOCH₃)Data not availableData not availablen/an/a
¹³C (OCH₃)Data not availableData not availablen/an/a

Note: This table is for illustrative purposes. There are no published computational or experimental NMR studies specifically for this compound.

Simulation of Vibrational Spectra

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Computational simulations can predict the frequencies and intensities of these vibrations, generating a theoretical spectrum that can be compared with experimental data.

No simulated vibrational spectra for this compound have been reported in the scientific literature.

Molecular Dynamics Simulations for Solution Behavior and Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility, solvation, and interactions with other molecules. An MD study of this compound would shed light on its behavior in various solvents.

To date, no molecular dynamics simulations have been published for this compound.

Applications in Advanced Chemical Synthesis and Materials Science

A Versatile Building Block in Organic Synthesis

The strategic placement of reactive functional groups makes Methyl 4-bromo-3-(dibromomethyl)benzoate a highly valuable intermediate in the field of organic synthesis. It serves as a precursor for various carbonyl-containing compounds and as a synthon for the construction of intricate molecular frameworks.

Precursor for Carbonyl-Containing Compounds (Aldehydes, Carboxylic Acids)

The dibromomethyl group is a key functional handle that can be readily converted into a carbonyl group, specifically an aldehyde. While direct hydrolysis of this compound to the corresponding aldehyde, Methyl 4-bromo-3-formylbenzoate, is a plausible transformation, literature more specifically details the conversion of the closely related precursor, 3-bromo-4-(dibromomethyl)benzoic acid. This acid is treated with silver nitrate (B79036) in an ethanol-water solution to yield 3-bromo-4-formylbenzoic acid. patsnap.com This reaction highlights the utility of the dibromomethyl group as a masked aldehyde functionality.

Furthermore, the ester group of related compounds like methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate (B1203000) can be readily converted to a carboxylic acid, suggesting that this compound could also serve as a precursor to dicarboxylic acid derivatives through hydrolysis of the ester and oxidation of the dibromomethyl group. nsf.gov The hydrolysis of a methyl ester to a carboxylic acid is a standard and efficient reaction in organic synthesis.

Intermediate for the Construction of Complex Molecular Architectures

The presence of multiple reactive sites on this compound allows for its use as a scaffold in the assembly of complex molecules. For instance, the related compound, Methyl 4-(bromomethyl)benzoate (B8499459), is widely utilized as a raw material in the design and synthesis of dendritic polymers and cage compounds. guidechem.com The reactivity of the brominated methyl group allows for sequential additions of molecular branches, leading to the formation of highly ordered, three-dimensional structures. This suggests a similar, if not more complex, potential for this compound in building sophisticated molecular architectures.

Synthon for Polycyclic and Heterocyclic Compound Synthesis

The combination of a bromine atom on the aromatic ring and the reactive dibromomethyl group makes this compound a promising synthon for the synthesis of polycyclic and heterocyclic compounds. The bromine atom can participate in various cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form new carbon-carbon bonds, thereby extending the aromatic system or linking it to other cyclic structures. While direct examples involving this compound are not extensively documented in readily available literature, the reactivity of similar bromo-aromatic compounds is well-established. For example, Methyl 4-bromo-3-methylbenzoate undergoes Suzuki coupling to form biaryl compounds. sigmaaldrich.com

The dibromomethyl group can also be a precursor to functional groups that can participate in cyclization reactions. For instance, conversion to an aldehyde, as previously discussed, would enable intramolecular aldol (B89426) or similar condensation reactions to form new rings.

Role in Novel Materials Development

The unique chemical functionalities of this compound also position it as a valuable component in the creation of advanced materials with tailored properties.

Monomer in Polymer Chemistry for Specialty Copolyesters

The ester functionality of this compound allows it to act as a monomer in polymerization reactions. Specifically, it can be incorporated into polyester (B1180765) chains through polycondensation reactions. While direct studies on the use of this compound in copolyester synthesis are not prevalent, the application of similar molecules like Methyl 4-(bromomethyl)benzoate in the manufacture of polymers, including polyesters, is known. nbinno.com The presence of the bromine atoms would impart specific properties to the resulting copolyester, such as flame retardancy or increased refractive index.

Precursor for Functional Polymers and Dyes

The reactivity of this compound makes it a suitable precursor for the synthesis of functional polymers and dyes. The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions, allowing for the introduction of desired properties into a polymer backbone or a dye molecule. For instance, the related compound Methyl 4-(bromomethyl)benzoate is used in the manufacture of various polymers and as a precursor in the synthesis of dyes. nbinno.com The dibromomethyl group offers a site for further chemical modification, potentially leading to cross-linking in polymers or the attachment of chromophoric groups in the synthesis of novel dyes.

Potential in the Development of Light-Responsive Materials or Photoswitches

The development of molecular photoswitches, which can reversibly isomerize between two states upon light irradiation, is a cornerstone of light-responsive materials. rsc.orgacs.org While this compound is not a photoswitch itself, its scaffold presents a promising starting point for the synthesis of novel photoswitchable molecules. The reactivity of the aryl bromide and the dibromomethyl group could be harnessed to introduce photochromic units, such as azobenzenes or other azoarenes. rsc.orgacs.org

For instance, the bromo substituent on the aromatic ring could undergo cross-coupling reactions to attach an azo-group, a common component in photoswitches. rsc.org The synthesis of arylazobenzimidazoles and arylazopyrazolium ionic photoswitches often involves the coupling of substituted aryl components. rsc.orgacs.org The electronic properties of the benzoate moiety and the remaining bromine atoms could potentially influence the photophysical properties of the resulting photoswitch, such as the wavelengths of isomerization and the thermal stability of the isomers. acs.orgcapes.gov.br

The following table outlines a hypothetical comparison of key structural features for photoswitch design, contrasting a known photoswitch with a potential derivative of this compound.

FeatureKnown Photoswitch (Arylazopyrazolium) acs.orgHypothetical Photoswitch from Target Compound
Photochromic Core Arylazo group attached to a pyrazolium (B1228807) ringArylazo group attached to the benzoate ring
Tuning Groups Substituents on the aryl and pyrazolium ringsBromo and dibromomethyl groups (or their derivatives)
Solubility Modified with long alkyl chains for solubility in waterPotentially tunable via modification of the ester
Synthesis Modular synthesis involving quaternization of azopyrazolesCould involve cross-coupling at the aryl bromide position

Development of New Synthetic Methodologies

The unique arrangement of reactive sites in this compound makes it an intriguing candidate for the development of new synthetic methods.

Design of Novel Reagents and Catalysts utilizing its unique structure

The presence of three distinct functional groups that can be selectively addressed allows for the design of novel reagents. The dibromomethyl group, for example, is a precursor to an aldehyde functionality through hydrolysis, or it can participate in reactions typical of benzylic halides. khanacademy.org The aryl bromide can undergo metal-halogen exchange to generate an organometallic species, which can then be used in a variety of coupling reactions. youtube.com

A hypothetical reagent design could involve the selective conversion of the dibromomethyl group into a phosphonium (B103445) ylide, creating a Wittig reagent. The remaining aryl bromide could then act as a handle for further functionalization, for example, in a subsequent Suzuki or Heck coupling reaction. This would result in a bifunctional reagent capable of participating in sequential, one-pot transformations.

Exploration of Cascade and Domino Reactions Initiated by its Reactivity

Cascade or domino reactions, where a single event triggers a series of subsequent bond-forming transformations, are highly efficient synthetic strategies. wikipedia.orgbeilstein-journals.org The structure of this compound is well-suited for initiating such reaction cascades.

A plausible domino reaction could be initiated by the radical debromination of the dibromomethyl group. acs.org This could generate a benzylic radical, which could then undergo an intramolecular cyclization by attacking the ortho-bromo-substituted carbon, potentially leading to the formation of a bicyclic system after subsequent rearomatization. The feasibility of such a cascade would depend on the precise reaction conditions and the relative rates of the competing reaction pathways.

Another possibility involves an initial metal-catalyzed cross-coupling at the aryl bromide position, which introduces a new functional group that can then react intramolecularly with the dibromomethyl group. For example, the introduction of an amine could lead to a subsequent intramolecular nucleophilic substitution, forming a heterocyclic ring system.

Below is a table outlining a hypothetical cascade reaction initiated from this compound.

StepReaction TypeIntermediate/Product
Initiation Radical debromination of the dibromomethyl groupBenzylic radical
Propagation Intramolecular radical cyclizationBicyclic radical intermediate
Termination Hydrogen atom abstractionFused bicyclic aromatic product

The exploration of these theoretical applications could pave the way for new discoveries in both materials science and synthetic organic chemistry, leveraging the unique reactivity of this readily accessible, yet underutilized, chemical compound.

Future Research Directions and Outlook

Development of More Sustainable and Green Synthetic Protocols

The current synthesis of Methyl 4-bromo-3-(dibromomethyl)benzoate and its precursors often relies on traditional bromination methods that utilize reagents like N-bromosuccinimide (NBS) in chlorinated solvents such as carbon tetrachloride. While effective, these methods pose environmental and safety concerns. Future research will undoubtedly focus on developing greener and more sustainable synthetic protocols.

Key areas of development include:

Alternative Brominating Agents: Investigating the use of safer and more atom-economical brominating agents. This could involve the in-situ generation of bromine from bromide salts through oxidation, for example, using a bromide/bromate couple in an aqueous acidic medium.

Green Solvents: Replacing hazardous chlorinated solvents with more environmentally benign alternatives is a critical goal. Research into the use of solvents like diethyl carbonate, acetonitrile, or even water for benzylic bromination reactions is a promising avenue. optica.org Microwave-assisted reactions in greener solvents have already shown potential for significantly reducing reaction times and improving yields for similar transformations. optica.org

Catalytic Methods: Exploring catalytic approaches to benzylic bromination can reduce the stoichiometric use of reagents. Lewis acid catalysis, for instance with zirconium(IV) chloride, has been shown to efficiently promote benzylic bromination with reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) under mild conditions. irdg.org

Photochemical Flow Chemistry: Continuous flow photochemical methods offer enhanced safety, scalability, and control over reaction parameters. vapourtec.com The use of LED light sources for photo-initiation in flow reactors can lead to highly efficient and selective brominations with reduced energy consumption. vapourtec.com

A comparison of traditional and potential green synthetic parameters is highlighted in the table below.

ParameterTraditional Method (e.g., NBS/CCl4)Potential Green Alternatives
Brominating Agent N-bromosuccinimide (NBS)In-situ generated Br2, DBDMH
Solvent Carbon tetrachloride (toxic, ozone-depleting)Acetonitrile, diethyl carbonate, water
Initiation Thermal (e.g., AIBN, benzoyl peroxide)Photochemical (LEDs), Microwave irradiation
Process BatchContinuous Flow
By-products Succinimide, halogenated wasteRecyclable succinimide, reduced waste

Exploration of Unprecedented Reactivity Patterns of the Dibromomethyl Group

The dibromomethyl group is a versatile functional handle, most commonly recognized as a precursor to the formyl group (aldehyde) through hydrolysis. However, its reactivity extends beyond this transformation, and future research should aim to uncover and exploit unprecedented reaction pathways.

Potential areas of exploration include:

Conversion to Other Functional Groups: While hydrolysis to an aldehyde is well-known, the controlled, stepwise substitution of the bromine atoms could lead to a variety of other functionalities. For example, reaction with different nucleophiles under carefully controlled conditions could yield bromomethyl-ether, -amine, or -thioether derivatives.

Formation of Heterocycles: The dibromomethyl group, in proximity to the ester and bromo substituents, could participate in novel cyclization reactions to form complex heterocyclic scaffolds.

Cross-Coupling Reactions: Investigating the participation of the C-Br bonds of the dibromomethyl group in metal-catalyzed cross-coupling reactions could open up new avenues for carbon-carbon and carbon-heteroatom bond formation directly at this position.

Generation of Reactive Intermediates: The dibromomethyl group could be used to generate novel reactive intermediates, such as carbenes or carbenoids, under specific conditions, leading to unique cycloaddition or insertion reactions. Research into the reaction of 1,2-bis(dibromomethyl)benzene (B1266051) with fumaronitrile (B1194792) in the presence of potassium iodide to form 2,3-dicyanonaphthalene suggests the potential for reductive coupling and subsequent aromatization reactions.

Rational Design of Derivatives with Tunable Properties for Specific Applications

The strategic modification of the this compound scaffold can lead to the development of new molecules with tailored properties for applications in medicinal chemistry, agrochemicals, and materials science.

Future design strategies should consider:

Medicinal Chemistry: The core structure can be elaborated to explore potential biological activities. For instance, the aldehyde derivative, methyl 4-bromo-3-formylbenzoate, can serve as a key intermediate for the synthesis of more complex molecules. Structure-activity relationship (SAR) studies on related brominated aromatic compounds have shown that the position and nature of halogen substituents can significantly impact biological activity, for example, in the development of factor Xa inhibitors or benzodiazepine (B76468) receptor ligands. nih.govchemisgroup.us

Materials Science: The dibromomethyl group is a precursor to functionalities that can be used in the synthesis of polymers and functional materials. For example, conversion to a dialdehyde (B1249045) can provide a monomer for polycondensation reactions. The bromine atoms themselves can be sites for further functionalization to tune the electronic and photophysical properties of the resulting materials.

Agrochemicals: The introduction of specific pharmacophores through modification of the core structure could lead to the discovery of new herbicides, fungicides, or insecticides.

The following table outlines potential derivatives and their target applications.

DerivativePotential Synthesis RoutePotential Application Area
Methyl 4-bromo-3-formylbenzoate Hydrolysis of the dibromomethyl groupMedicinal Chemistry, Organic Synthesis
4-Bromo-3-formylbenzoic acid Hydrolysis of the ester and dibromomethyl groupsPharmaceutical Intermediate
Poly(p-phenylenevinylene) derivatives Conversion to aldehyde and subsequent polymerizationMaterials Science (Conducting Polymers)
Heterocyclic derivatives Intramolecular cyclization reactionsMedicinal Chemistry, Agrochemicals

Advanced Mechanistic Studies Using In-Situ Spectroscopic Techniques

A deep understanding of reaction mechanisms is crucial for optimizing reaction conditions, minimizing by-products, and ensuring process safety. The application of in-situ spectroscopic techniques to the study of the synthesis and reactions of this compound will be invaluable.

Future mechanistic studies could employ:

In-situ NMR Spectroscopy: As demonstrated in the study of benzylic photobromination for the synthesis of Belzutifan, in-situ LED-NMR can provide detailed real-time information on the concentrations of reactants, intermediates, and products. edinst.comjove.com This technique could be used to elucidate the kinetics and mechanisms of both the formation of the dibromomethyl group and its subsequent reactions.

In-situ FTIR and Raman Spectroscopy: These techniques are powerful for monitoring changes in vibrational modes of functional groups in real-time. irdg.orgnih.gov They can be used to track the consumption of the methyl group and the appearance of the C-Br bonds during bromination, as well as the conversion of the dibromomethyl group to an aldehyde during hydrolysis. irdg.orgnih.gov These methods are compatible with both batch and flow reactors and can be used for rapid reaction optimization. researchgate.netrsc.org

Integration with Automation and Artificial Intelligence in Chemical Synthesis

The fields of automation and artificial intelligence (AI) are set to revolutionize organic synthesis. The multi-step synthesis and optimization of reactions involving this compound are prime candidates for the application of these technologies.

Future research in this area will likely involve:

AI-Powered Retrosynthesis: Utilizing AI algorithms to propose novel and efficient synthetic routes to this compound and its derivatives. chemcopilot.comacs.org These tools can analyze vast reaction databases to identify non-obvious synthetic strategies. chemcopilot.comacs.org

Automated Synthesis Platforms: Employing automated flow chemistry systems or robotic platforms for the multi-step synthesis of the target compound and its derivatives. vapourtec.comsigmaaldrich.comnih.gov These platforms allow for high-throughput screening of reaction conditions, rapid optimization, and the generation of compound libraries for biological screening. vapourtec.comsigmaaldrich.comnih.gov

Machine Learning for Reaction Optimization: Using machine learning models to predict reaction outcomes and optimize reaction conditions, such as temperature, solvent, and catalyst loading, to maximize yield and minimize by-products. optica.org This data-driven approach can significantly accelerate the development of robust and efficient synthetic protocols. optica.org

The integration of these advanced technologies will not only accelerate the pace of research into this compound but also pave the way for the discovery of new materials and therapeutics based on this versatile chemical scaffold.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.